4-(cyclopropylmethyl)-2-(4-ethylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the 3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine trione class, characterized by a bicyclic core with sulfonamide and ketone functionalities. The structure includes a cyclopropylmethyl group at position 4 and a 4-ethylphenyl substituent at position 2 (Fig. 1). These substituents confer unique steric and electronic properties, influencing both synthetic accessibility and biological activity.
The synthesis of such benzothiadiazines typically involves sulfonylation of pre-functionalized anthranilic acid derivatives or methyl anthranilates, followed by cyclization . This approach minimizes side reactions caused by competing reactive centers in the benzothiazine core, ensuring high purity and yield.
Properties
IUPAC Name |
4-(cyclopropylmethyl)-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-14-9-11-16(12-10-14)21-19(22)20(13-15-7-8-15)17-5-3-4-6-18(17)25(21,23)24/h3-6,9-12,15H,2,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQQSASBOPOUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 2: Pharmacological Profiles of Selected Benzothiadiazines
Physicochemical and Pharmacokinetic Properties
- Cyclopropylmethyl vs. Benzyl Substituents : The smaller cyclopropylmethyl group reduces molecular weight (MW = ~430 g/mol) compared to benzyl-substituted analogs (MW = ~450–480 g/mol), enhancing solubility and blood-brain barrier (BBB) permeability .
- 4-Ethylphenyl vs. 4-Methoxyphenyl : The ethyl group provides moderate lipophilicity (logP ~3.2), whereas methoxy derivatives (logP ~2.8) exhibit faster hepatic clearance .
Table 3: Key Physicochemical Properties
| Compound | MW (g/mol) | logP | Solubility (µg/mL) | BBB Penetration |
|---|---|---|---|---|
| Target Compound | 428.5 | 3.2 | 12.5 | Moderate |
| 7-Chloro-4-cyclopropyl (36c) | 405.3 | 3.5 | 8.2 | High |
| 4-Methoxyphenyl derivative | 380.5 | 2.8 | 25.0 | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
